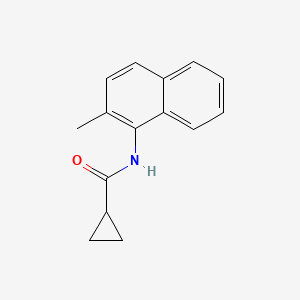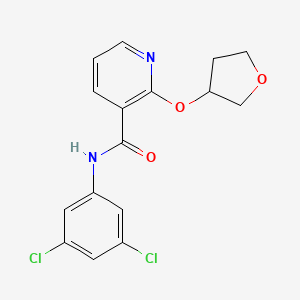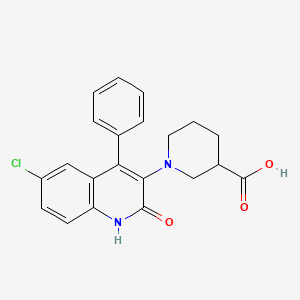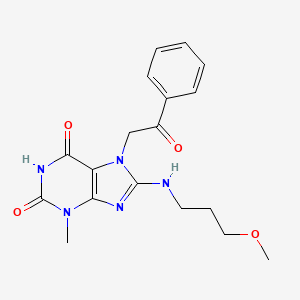
1-(1-methyl-1H-indol-3-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methyl-1H-indol-3-yl)-2-phenylethanone is a chemical compound with the molecular formula C17H15NO. It is also known as β-Carbolinone or 1-Me-β-carbolinone. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and pharmacology.
Scientific Research Applications
Inhibiting Tubulin Polymerization
One of the significant applications of this compound is in the field of medicinal chemistry, where it’s used as an agent for inhibiting tubulin polymerization . This is particularly important in the development of treatments for cancer. The compound has shown potent activities against HeLa, MCF-7, and HT-29 cancer cell lines .
Inducing Cell Apoptosis
The compound has been found to induce cell apoptosis in a dose-dependent manner . This means that as the dose of the compound increases, so does its ability to induce apoptosis or programmed cell death. This property is beneficial in cancer treatment, where the goal is often to kill cancer cells.
Arresting Cells in the G2/M Phase
Another application of this compound is its ability to arrest cells in the G2/M phase . This is a specific phase of the cell cycle, and arresting cells in this phase can prevent them from dividing and proliferating, which is a key characteristic of cancer cells.
Friedel-Crafts Acylation
The compound can be synthesized using Friedel-Crafts acylation between N-methyl indole and methyl 9-chloro-9-oxononanoate . This reaction is one of the most used in organic synthesis to attach an acyl group to an aromatic ring .
Synthesis of Hybrid Compounds
The compound can be used in the synthesis of hybrid compounds of possible interest as anti-cancer agents . These hybrids bear a heterocyclic moiety connected to an azelayl chain .
Structural Units in Alkaloids, Drugs, and Pharmaceuticals
The products of Friedel-Crafts acylation on 1-substituted indoles, such as this compound, are key structural units in alkaloids, drugs, and pharmaceuticals, including anticancer agents .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been known to interact with various targets, including tubulin , and have shown antimicrobial and antitubercular activities .
Mode of Action
For instance, some indole derivatives have been found to inhibit tubulin polymerization , which disrupts the formation of microtubules, essential components of the cell’s cytoskeleton. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells .
Biochemical Pathways
For example, the inhibition of tubulin polymerization affects the cell cycle and apoptosis pathways .
Pharmacokinetics
These properties are influenced by factors such as the compound’s chemical structure, solubility, stability, and interactions with various enzymes and transporters in the body .
Result of Action
Based on the known effects of similar indole derivatives, it can be inferred that this compound may have antimicrobial and antitubercular activities . Additionally, if this compound inhibits tubulin polymerization like some indole derivatives, it could lead to cell cycle arrest and apoptosis .
properties
IUPAC Name |
1-(1-methylindol-3-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-18-12-15(14-9-5-6-10-16(14)18)17(19)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAICKMEZCUWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)
![1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione](/img/structure/B2518204.png)

![5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2518206.png)

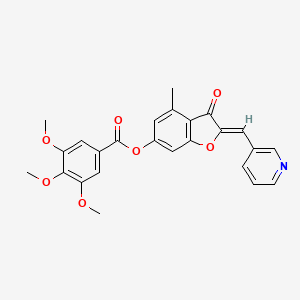
![1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2518212.png)
